7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane
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Overview
Description
7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a pyrazolylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane typically involves multiple steps, including the formation of the thiazepane ring and the introduction of the fluorophenyl and pyrazolylbenzoyl groups. Common synthetic routes may involve:
Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Attachment of the Pyrazolylbenzoyl Group: This can be done through acylation reactions using pyrazole derivatives and benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrazolylbenzoyl moiety can interact with active sites or binding pockets. The thiazepane ring provides structural rigidity and may influence the overall conformation of the molecule.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane
- 7-(2-bromophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane
- 7-(2-methylphenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane
Uniqueness
The presence of the fluorophenyl group in 7-(2-fluorophenyl)-4-[3-(1H-pyrazol-1-yl)benzoyl]-1,4-thiazepane distinguishes it from similar compounds
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c22-19-8-2-1-7-18(19)20-9-12-24(13-14-27-20)21(26)16-5-3-6-17(15-16)25-11-4-10-23-25/h1-8,10-11,15,20H,9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYXRFDSYHLZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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